4-Hydroxy-2-methoxybenzyl alcohol
Overview
Description
4-Hydroxy-2-methoxybenzyl alcohol is a chemical compound with the empirical formula C8H10O3 . It is a solid substance and is also known as vanillyl alcohol .
Synthesis Analysis
The synthesis of 4-Hydroxy-2-methoxybenzyl alcohol involves several steps. One common method for synthesizing PMB esters involves the addition of 4-methoxybenzyl alcohol to acid chlorides in the presence of a base to scavenge the HCl by-product .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2-methoxybenzyl alcohol is represented by the SMILES string COc1cc(O)ccc1CO . It has a molecular weight of 154.16 .Chemical Reactions Analysis
4-Hydroxy-2-methoxybenzyl alcohol can undergo various chemical reactions. For instance, it can react with a hydrogen halide to produce an alkyl halide and water . It can also participate in 2,4-dichlorobenzoate degradation .Physical And Chemical Properties Analysis
4-Hydroxy-2-methoxybenzyl alcohol is a solid substance . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
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Enzymology
- Summary of the application : 4-Hydroxy-2-methoxybenzyl alcohol is also known as vanillyl alcohol and is used by the enzyme vanillyl-alcohol oxidase . This enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-OH group of donor with oxygen as acceptor .
- Methods of application or experimental procedures : The enzyme catalyzes the chemical reaction of vanillyl alcohol and O2 to produce vanillin and H2O2 .
- Results or outcomes : This enzyme participates in 2,4-dichlorobenzoate degradation . It employs one cofactor, FAD .
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Organic Reactions
- Summary of the application : 4-Hydroxy-2-methoxybenzyl alcohol is used as a reagent for various chemical organic reactions .
- Methods of application or experimental procedures : It is used in the synthesis of quinolines .
- Results or outcomes : The product of these reactions is used as a fragrance and flavorant .
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Nanoparticle Synthesis
- Summary of the application : 4-Hydroxy-2-methoxybenzyl alcohol can be used as a precursor for the synthesis of hydrogen peroxide-responsive copolyoxalate (HPOX) nanoparticles .
- Methods of application or experimental procedures : The compound is incorporated into the nanoparticle structure during the synthesis process .
- Results or outcomes : The resulting HPOX nanoparticles can potentially be used as a drug delivery system .
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Polymer Synthesis
- Summary of the application : 4-Hydroxy-2-methoxybenzyl alcohol can be used in the synthesis of poly(4-hydroxybenzyl alcohol) by enzyme-catalyzed reactions .
- Methods of application or experimental procedures : The compound is polymerized using specific enzymes to form the desired polymer .
- Results or outcomes : The resulting polymer has potential applications in various fields .
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Antioxidant and Anti-asthmatic Agent
- Summary of the application : 4-Hydroxy-2-methoxybenzyl alcohol is a phenolic compound found in Gastrodia elata. It is known for its antioxidant and anti-asthmatic properties .
- Methods of application or experimental procedures : The compound can be extracted from Gastrodia elata and used in various medical formulations .
- Results or outcomes : The antioxidant and anti-asthmatic properties of this compound have potential therapeutic applications .
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Synthesis of 4-Hydroxybenzyl Imidazole Derivatives
- Summary of the application : 4-Hydroxy-2-methoxybenzyl alcohol can be used in the synthesis of 4-hydroxybenzyl imidazole derivatives .
- Methods of application or experimental procedures : The compound is used as a precursor in the chemical synthesis of these derivatives .
- Results or outcomes : The resulting 4-hydroxybenzyl imidazole derivatives have potential applications in various fields .
Safety And Hazards
4-Hydroxy-2-methoxybenzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and avoid ingestion .
properties
IUPAC Name |
4-(hydroxymethyl)-3-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4,9-10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPDSJJLYGGTPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396037 | |
Record name | 4-Hydroxy-2-methoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methoxybenzyl alcohol | |
CAS RN |
119138-29-3 | |
Record name | 4-Hydroxy-2-methoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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